4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine is a heterocyclic compound that features both pyridine and pyrimidine rings This compound is of interest due to its potential biological activities and its role in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and functional group tolerance. The reaction involves the coupling of a boronic acid derivative of 3-methoxypyridine with a halogenated pyrimidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the Suzuki–Miyaura coupling reaction. This involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[5-(3-hydroxypyridin-2-yl)pyrimidin-2-yl]morpholine.
Reduction: Formation of reduced derivatives of the pyridine and pyrimidine rings.
Substitution: Formation of substituted derivatives at the pyrimidine ring.
Scientific Research Applications
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3-hydroxypyridin-2-yl)pyrimidin-2-yl]morpholine
- 4-[5-(3-chloropyridin-2-yl)pyrimidin-2-yl]morpholine
- 4-[5-(3-fluoropyridin-2-yl)pyrimidin-2-yl]morpholine
Uniqueness
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for specific molecular targets.
Properties
IUPAC Name |
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-19-12-3-2-4-15-13(12)11-9-16-14(17-10-11)18-5-7-20-8-6-18/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQFOPAWJXIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2=CN=C(N=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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